3-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid
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Overview
Description
3-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a chlorine atom at the 3-position and a carboxylic acid group at the 1-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid typically involves cyclocondensation reactions One common method is the cyclocondensation of 2-aminopyridine with α-haloketones under acidic conditions The reaction proceeds through the formation of an intermediate imidazole ring, which then undergoes further cyclization to form the imidazo[1,5-a]pyridine core
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the 3-position, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, sodium hydride
Major Products Formed
Oxidation: N-oxides
Reduction: Alcohol derivatives
Substitution: Amino or thio derivatives
Scientific Research Applications
3-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its potential biological activity.
Medicine: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent. Its derivatives have shown activity against various pathogens and cancer cell lines.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
- 3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid
Uniqueness
3-Chloroimidazo[1,5-a]pyridine-1-carboxylic acid is unique due to its specific substitution pattern and the position of the chlorine atom and carboxylic acid group. This unique structure imparts distinct chemical reactivity and biological activity compared to other imidazo[1,5-a]pyridine derivatives. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in medicinal chemistry and drug discovery.
Properties
Molecular Formula |
C8H5ClN2O2 |
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Molecular Weight |
196.59 g/mol |
IUPAC Name |
3-chloroimidazo[1,5-a]pyridine-1-carboxylic acid |
InChI |
InChI=1S/C8H5ClN2O2/c9-8-10-6(7(12)13)5-3-1-2-4-11(5)8/h1-4H,(H,12,13) |
InChI Key |
RJQKFQBCGNWARX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)Cl)C(=O)O |
Origin of Product |
United States |
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